molecular formula C9H7F3O2 B1423642 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde CAS No. 944898-37-7

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

Cat. No.: B1423642
CAS No.: 944898-37-7
M. Wt: 204.15 g/mol
InChI Key: MVQGPRADDZTDED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is 204.15 . The InChI code is 1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 .


Physical and Chemical Properties Analysis

This compound is a liquid . It should be stored at a temperature of -70°C .

Scientific Research Applications

Chemical Synthesis and Protection of Carboxylic Acids

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is related to compounds used in chemical synthesis, such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, which serves as a novel reagent for the protection of carboxylic acids. This compound forms stable amides under basic conditions, which can be converted back to carboxylic acids, demonstrating its utility in synthetic chemistry (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Catalysis and Cyclization Reactions

In catalytic processes, similar compounds are involved in the synthesis of benzofurans. For example, the PtCl2-catalyzed cyclization reaction of o-alkynylphenyl acetals, which are structurally related to this compound, leads to the formation of 3-(alpha-alkoxyalkyl)benzofurans. This demonstrates the role of similar aldehydes in catalytic and cyclization reactions (Nakamura, Mizushima, & Yamamoto, 2005).

Organocatalytic Acetalization

Research on the acid-free, organocatalytic acetalization of aldehydes, including those similar to this compound, has shown the possibility of synthesizing acetals using neutral, double hydrogen bonding catalysts. This method is mild and practical, highlighting the potential applications of these aldehydes in acetalization processes (Kotke & Schreiner, 2006).

Photocatalysis and Environmental Applications

A study on the complete oxidation of acetaldehyde and toluene over a Pd/WO(3) photocatalyst under light irradiation suggests the potential of using related aldehydes in environmental applications, particularly in photocatalytic processes for air purification (Arai et al., 2008).

Safety and Hazards

This compound is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQGPRADDZTDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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